N,O-Desethylen-Linezolid
Übersicht
Beschreibung
N,O-Desethylene Linezolid is a derivative of the antibiotic Linezolid, which belongs to the oxazolidinone class of antibiotics. This compound is characterized by the removal of the ethylene group from the nitrogen and oxygen atoms in the Linezolid molecule. It has the molecular formula C14H18FN3O4 and a molecular weight of 311.31 g/mol . N,O-Desethylene Linezolid is primarily used in research settings to study the metabolism and pharmacokinetics of Linezolid.
Wissenschaftliche Forschungsanwendungen
N,O-Desethylene Linezolid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: It is used to study the metabolism and clearance of Linezolid in the body.
Antibacterial Research: Researchers use this compound to investigate the antibacterial activity of Linezolid and its derivatives against various bacterial strains.
Drug Development: It serves as a reference compound in the development of new antibiotics and other therapeutic agents.
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Wirkmechanismus
Target of Action
N,O-Desethylene Linezolid, also known as Linezolid Impurity, is a derivative of Linezolid . Linezolid is an oxazolidinone antibiotic that primarily targets aerobic Gram-positive bacteria . Its primary target is the 23S ribosomal RNA of the 50S subunit . This subunit is essential for bacterial protein synthesis .
Mode of Action
Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . By doing so, it prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, Linezolid inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . This results in the bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .
Pharmacokinetics
Linezolid has a Cmin range of 2–10 mg/L . These patients are more vulnerable to linezolid adverse effects and drug interactions .
Result of Action
The result of Linezolid’s action is the inhibition of bacterial protein synthesis, leading to a halt in bacterial reproduction . This results in its bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .
Biochemische Analyse
Cellular Effects
It is known that Linezolid, a related compound, has been useful in controlling MRSA-related VAP infections . This suggests that N,O-Desethylene Linezolid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of N,O-Desethylene Linezolid is not well-understood. Linezolid, a related compound, is known to be a translation inhibitor. Its action consists of preventing the binding of aminoacyl-tRNA to the A-site of the large subunit of a ribosome . It is possible that N,O-Desethylene Linezolid may have a similar mechanism of action.
Dosage Effects in Animal Models
Studies on Linezolid, a related compound, suggest that lower empiric doses in cardiosurgical patients may avoid toxicities .
Metabolic Pathways
It is known that Linezolid metabolism is primarily catalyzed by Cytochrome P450 2J2 and Cytochrome P450 4F2 .
Vorbereitungsmethoden
The synthesis of N,O-Desethylene Linezolid involves several steps, starting from simple chemical precursors. One of the methods includes the continuous flow synthesis, which involves seven distinct chemical transformations without intermediate purification The final step involves the removal of the ethylene group using N,N-carbonyldiimidazole in dioxane at 150°C for five minutes .
Analyse Chemischer Reaktionen
N,O-Desethylene Linezolid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Vergleich Mit ähnlichen Verbindungen
N,O-Desethylene Linezolid is unique due to its specific structural modification, which distinguishes it from other oxazolidinone antibiotics. Similar compounds include:
Linezolid: The parent compound, which has a broader spectrum of antibacterial activity.
Tedizolid: Another oxazolidinone antibiotic that is generally more effective and tolerable than Linezolid.
Cycloserine: An antibiotic with a different mechanism of action but similar structural features.
N,O-Desethylene Linezolid’s uniqueness lies in its specific structural modification, which allows for detailed studies of Linezolid’s metabolism and pharmacokinetics.
Biologische Aktivität
N,O-Desethylene Linezolid is a significant metabolite of the antibiotic linezolid, a member of the oxazolidinone class. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical implications, supported by data tables and case studies.
Overview of Linezolid
Linezolid is primarily used to treat infections caused by Gram-positive bacteria, including multidrug-resistant strains. It functions as a protein synthesis inhibitor by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex in bacterial protein synthesis .
Metabolism and Formation of N,O-Desethylene Linezolid
N,O-Desethylene Linezolid is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2J2 and CYP4F2. These enzymes catalyze the oxidative metabolism of linezolid, leading to its de-ethylation and hydroxylation . The intrinsic clearance rate for linezolid metabolism is relatively low, indicating a prolonged half-life in systemic circulation .
Antimicrobial Efficacy
N,O-Desethylene Linezolid exhibits potent antibacterial activity against various Gram-positive bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies indicate that subinhibitory concentrations can impair virulence factor production in these pathogens .
Table 1: Antibacterial Activity of N,O-Desethylene Linezolid
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
MRSA | 1 | Bacteriostatic |
VRE | 2 | Bacteriostatic |
Streptococcus pneumoniae | 0.5 | Bactericidal |
Enterococcus faecalis | 1 | Bactericidal |
Pharmacokinetics
The pharmacokinetic profile of N,O-Desethylene Linezolid reflects that it is rapidly absorbed with maximum plasma concentrations typically achieved within 1 to 2 hours post-administration. The elimination half-life ranges from 5 to 7 hours, with approximately 50% of an administered dose appearing in urine as metabolites . Notably, bioavailability remains high at nearly 100% for both oral and intravenous forms .
Case Study 1: Efficacy in Drug-Resistant Infections
A study involving patients with multidrug-resistant tuberculosis (MDR-TB) assessed the efficacy of linezolid and its metabolites, including N,O-Desethylene Linezolid. Out of 507 patients analyzed across multiple studies, a treatment success rate was observed at approximately 77.36%, with culture conversion rates reaching 88.45% . Adverse effects included myelosuppression, underscoring the need for monitoring during treatment.
Case Study 2: Adverse Effects and Management
In another clinical observation, three patients developed linezolid-induced pancytopenia while being treated for pneumonia. Their treatment regimens were adjusted upon detection of severe myelosuppression. Following the discontinuation of linezolid and supportive care measures, recovery was noted in two patients without further complications .
Eigenschaften
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKSIHCULOSLI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572730 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219708-30-1 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.